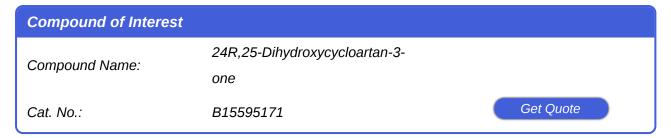


An In-depth Technical Guide to (24R)-24,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

(24R)-24,25-Dihydroxycycloartan-3-one is a naturally occurring cycloartane triterpenoid that has been isolated from various plant species, including Aglaia harmsiana and Dysoxylum malabaricum. As a member of the triterpenoid class of compounds, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of (24R)-24,25-Dihydroxycycloartan-3-one. Additionally, it details a representative experimental protocol for its isolation from natural sources and discusses its potential cytotoxic effects, including a plausible mechanism of action involving the p53-dependent mitochondrial apoptosis pathway. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Physicochemical Properties

(24R)-24,25-Dihydroxycycloartan-3-one possesses a characteristic cycloartane skeleton, which is a tetracyclic triterpenoid structure featuring a cyclopropane ring fused to the D ring. The (24R) stereochemistry at the side chain is a key structural feature.

Table 1: Chemical Identifiers and Physicochemical Properties



Identifier	Value	Reference
IUPAC Name	(1S,2R,6R,8S,9R,12R,13R,16 S)-16-((R)-6-hydroxy-6-methyl- 5-oxoheptan-2-yl)-1,6,9,13- tetramethyl- 2,3,4,5,6,7,8,9,10,11,12,13,14, 15,16,17-hexadecahydro-1H- cyclopenta[a]phenanthren-17- one	
Chemical Formula	С30Н50О3	[1]
Molecular Weight	458.72 g/mol	[1]
CAS Number	155060-48-3	[1]
SMILES String	C[C@H]1CC[C@@]2(INVALID-LINK C1(C)C(=0)CC[C@H]2C1(C)C C1)C[C@@H]1INVALID- LINKC(C)(C)O">C@HC	[1]
Appearance	White amorphous powder	[2]

Spectroscopic Data

The structural elucidation of (24R)-24,25-Dihydroxycycloartan-3-one has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's carbon-hydrogen framework. The data presented below is based on reported values for cycloartane triterpenoids isolated from Aglaia species and serves as a representative dataset.

Table 2: 13C NMR Spectral Data of (24R)-24,25-Dihydroxycycloartan-3-one (125 MHz, CDCl₃)



Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ)
1	39.8	16	26.5
2	34.0	17	52.3
3	218.2	18	18.1
4	47.4	19	29.8
5	52.1	20	36.1
6	21.4	21	18.5
7	28.0	22	35.1
8	48.0	23	26.9
9	20.2	24	75.2
10	26.0	25	70.8
11	26.3	26	29.9
12	32.8	27	29.7
13	45.3	28	25.8
14	48.8	29	21.6
15	35.6	30	14.8

Table 3: ¹H NMR Spectral Data of (24R)-24,25-Dihydroxycycloartan-3-one (500 MHz, CDCl₃)



Proton(s)	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
H-19a	0.34	d	4.1
H-19b	0.56	d	4.1
H-21	0.90	d	6.5
H-18	0.97	S	
H-30	1.00	S	
H-28	1.03	S	
H-29	1.09	S	
H-26	1.15	S	
H-27	1.22	S	_
H-24	3.38	dd	9.5, 2.5

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of cycloartane triterpenoids typically shows characteristic fragmentation patterns. The molecular ion peak [M]⁺ for C₃₀H₅₀O₃ is expected at m/z 458. Subsequent fragmentation often involves the loss of water and cleavage of the side chain.

Table 4: Representative Mass Spectrometry Fragmentation Data

m/z	Interpretation
458	[M]+
440	[M - H ₂ O] ⁺
425	[M - H ₂ O - CH ₃] ⁺
315	Cleavage of the side chain
59	[C₃H₂O]+ (from side chain)



Experimental Protocols Isolation of (24R)-24,25-Dihydroxycycloartan-3-one from Aglaia harmsiana

The following is a representative protocol for the isolation of cycloartane triterpenoids from the leaves of Aglaia harmsiana, adapted from procedures described for related compounds.[2]

Extraction:

- Air-dried and powdered leaves of Aglaia harmsiana (1.0 kg) are extracted exhaustively with methanol (MeOH) at room temperature.
- The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

- The crude MeOH extract is suspended in water and successively partitioned with nhexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
- The CHCl₃-soluble fraction is concentrated in vacuo.

• Column Chromatography:

- The concentrated CHCl₃ fraction is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of n-hexane and EtOAc, starting with 100% n-hexane and gradually increasing the polarity to 100% EtOAc.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification:

 Fractions containing the target compound are combined and further purified by repeated column chromatography on silica gel, using isocratic or shallow gradient elution with nhexane-EtOAc mixtures.



Final purification can be achieved by preparative High-Performance Liquid
 Chromatography (HPLC) on a C18 column with a suitable solvent system, such as a gradient of acetonitrile and water.

• Structure Elucidation:

 The purified compound is identified as (24R)-24,25-Dihydroxycycloartan-3-one by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS) with published values.

Cytotoxicity Assay

The cytotoxic activity of (24R)-24,25-Dihydroxycycloartan-3-one can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

Cell Culture:

 Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Cell Seeding:

 Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

Compound Treatment:

- The test compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations.
- The cells are treated with various concentrations of the compound and incubated for 24,
 48, or 72 hours. Control wells receive medium with DMSO at the same final concentration used for the test compound.

MTT Assay:



- After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
- The formazan crystals formed are dissolved by adding a solubilization solution (e.g.,
 DMSO or a solution of sodium dodecyl sulfate in HCl).

Data Analysis:

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

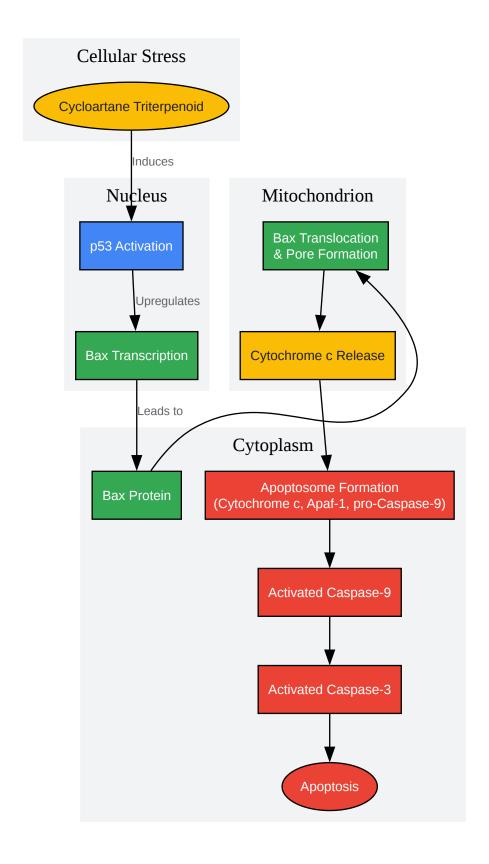
Biological Activity and Signaling Pathway

While specific biological activity data for (24R)-24,25-Dihydroxycycloartan-3-one is limited, numerous studies have demonstrated the cytotoxic and pro-apoptotic effects of related cycloartane triterpenoids against various cancer cell lines.[4][5] A plausible mechanism for this activity is the induction of apoptosis through the p53-dependent mitochondrial pathway.[6]

p53-Dependent Mitochondrial Apoptosis Pathway

This pathway is a critical intrinsic route for programmed cell death. In response to cellular stress, such as that induced by cytotoxic compounds, the tumor suppressor protein p53 is activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax then translocates to the mitochondria, leading to the formation of pores in the outer mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.





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Figure 1: p53-Dependent Mitochondrial Apoptosis Pathway.



Conclusion

(24R)-24,25-Dihydroxycycloartan-3-one is a structurally defined natural product with potential for further investigation in the context of drug discovery. This guide provides foundational information on its chemical properties, spectroscopic signature, and a framework for its isolation and biological evaluation. The elucidation of its specific biological targets and a more detailed understanding of its mechanism of action will be critical for realizing its therapeutic potential. The provided information serves as a starting point for researchers aiming to explore the pharmacological applications of this and related cycloartane triterpenoids.

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